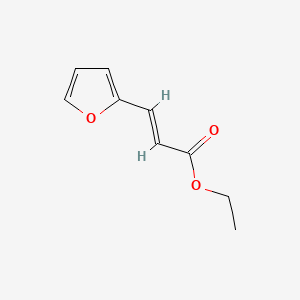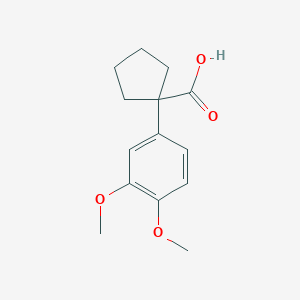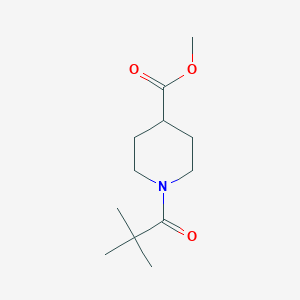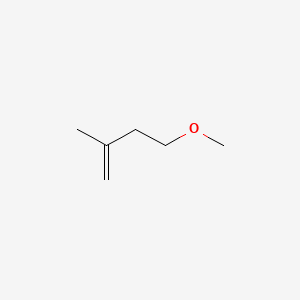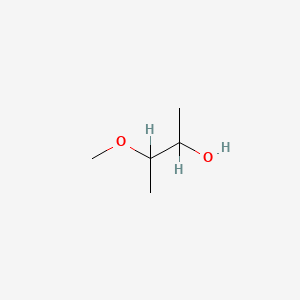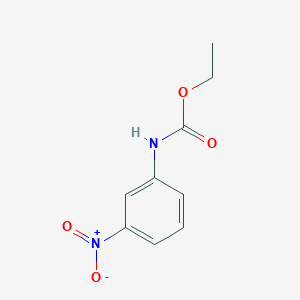
Ethyl (3-nitrophenyl)carbamate
説明
Ethyl (3-nitrophenyl)carbamate is a compound with the CAS Number: 6275-72-5 and a molecular weight of 210.19 . It is an impurity of Rivastigmine Tartrate, a brain selective acetylcholinesterase inhibitor .
Molecular Structure Analysis
The molecular structure of Ethyl (3-nitrophenyl)carbamate is represented by the linear formula: C9H10N2O4 .Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical And Chemical Properties Analysis
Ethyl (3-nitrophenyl)carbamate is the ethyl ester of carbamic acid. It occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages . It is also formed from the reaction of urea with ethanol .科学的研究の応用
Application 1: Reduction of Ethyl Carbamate in Plum Liqueur
- Summary of the Application : The study investigated the effect of plum fruit extract and single antioxidants present in plum fruit extracts on the reduction in the EC content during the macerating process in a plum liqueur model system and authentic plum liqueur .
- Methods of Application : 30% ethanol model plum liqueur was treated with 0.2% plum extract. The EC content was measured after the macerating process .
- Results or Outcomes : The treatment showed the lowest EC content with a 55% reduction rate after the macerating process compared to the content in the control .
Application 2: Degrading Ethyl Carbamate in Chinese Liquor
- Summary of the Application : A novel ethyl carbamate hydrolase (ECH) with high specificity to EC was isolated from Acinetobacter calcoaceticus, and its enzymatic properties and EC degradability were investigated .
- Methods of Application : ECH was immobilized to resist extreme environmental conditions, and the flavor substance changes were explored by gas chromatography-mass spectrometry (GC/MS) .
- Results or Outcomes : The treatment of immobilized ECH for 12 hours decreased the EC concentration in liquor by 71.6 μg/L .
Application 3: Enhanced Carbon Capture
- Summary of the Application : The study discusses new chemistry for enhanced carbon capture that goes beyond traditional formation of ammonium carbamates .
- Methods of Application : The research explores how ionic liquid and metal–organic framework sorbents can give rise to capture products that are not favorable for aqueous amines, including carbamic acids, carbamate–carbamic acid adducts, metal bicarbonates, alkyl carbonates, and carbonic acids .
- Results or Outcomes : These new CO2 binding modes may offer advantages including higher sorption capacities and lower regeneration energies .
Application 4: Determination of Ethyl Carbamate in Foods and Beverages
- Summary of the Application : Ethyl Carbamate is determined in foods and beverages using various strategies according to the material, food or beverage, solid or liquid, and according to the concentration .
- Methods of Application : Usually, adapted extractive techniques and pre-concentration step are followed by analysis by gas chromatography coupled to mass spectrometry (GC–MS or GC–MS–MS). High performance liquid chromatography (HPLC) and semi-quantitative spectroscopic methods (infra-red) are also proposed as valuable alternatives to the classical but time-consuming GC–MS .
- Results or Outcomes : The determination of Ethyl Carbamate in foods and beverages helps in understanding the presence of this compound in various food items and its potential health impacts .
Application 5: Miniaturized Liquid-Liquid Extraction
- Summary of the Application : Miniaturized liquid-liquid extraction (mLLE) followed by LC-MS/MS can be used to determine EC in wine, without using derivatizing agents .
- Methods of Application : The mLLE technique involves the extraction of a small volume of liquid (usually an organic solvent) with another liquid (usually water). The two liquids are immiscible and form two separate layers, allowing for the selective extraction of analytes .
- Results or Outcomes : This method allows for the efficient and accurate determination of EC in wine samples .
Application 6: Ethyl Carbamate in Fermented Foods
- Summary of the Application : Ethyl Carbamate (EC) occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages. It is genotoxic and carcinogenic for a number of species .
- Methods of Application : EC is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .
- Results or Outcomes : Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl N-(3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPGACMNGJBXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978398 | |
| Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-nitrophenyl)carbamate | |
CAS RN |
6275-72-5 | |
| Record name | NSC36186 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




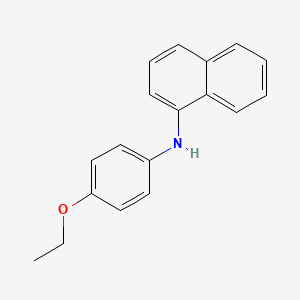
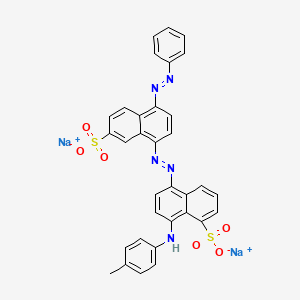
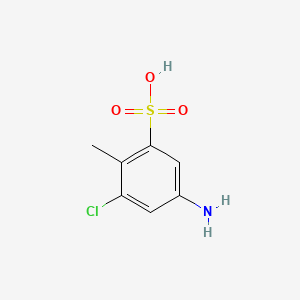
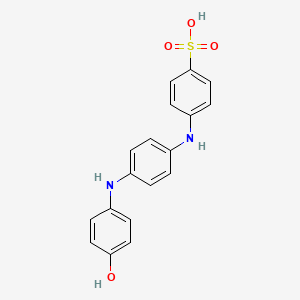
![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)
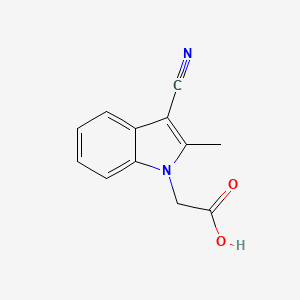
![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)
